8-Hydroxy-1-naphthoic hydrazide
Overview
Description
8-Hydroxy-1-naphthoic hydrazide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of naphthoic acid and features a hydrazide functional group
Mechanism of Action
Target of Action
8-Hydroxynaphthalene-1-carbohydrazide is a naphthalene-based compound. . This suggests that the compound may interact with platelets or related targets in the body.
Mode of Action
, indicating that they may interact with platelet activation pathways to prevent clot formation.
Biochemical Pathways
, it’s plausible that this compound could influence pathways related to platelet activation and clot formation.
Result of Action
, it could potentially prevent clot formation and thus have a protective effect against thrombotic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1-naphthoic hydrazide typically involves the reaction of 8-hydroxy-1-naphthoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1-naphthoic hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while substitution reactions can produce various substituted hydrazides.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown promise in antimicrobial studies, particularly against Gram-positive bacteria.
Industry: It is used in the preparation of nanocomposites, such as graphene-modified polypropylene.
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic hydrazide: Another naphthoic acid derivative with similar biological activities.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8-Hydroxy-1-naphthoic hydrazide is unique due to its specific structural features, such as the position of the hydroxy and hydrazide groups on the naphthalene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-hydroxynaphthalene-1-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,14H,12H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCZKQJJECXESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)C(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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